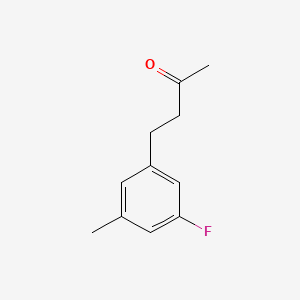

4-(3-Fluoro-5-methylphenyl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-(3-fluoro-5-methylphenyl)butan-2-one |

InChI |

InChI=1S/C11H13FO/c1-8-5-10(4-3-9(2)13)7-11(12)6-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

QZFXAAUXBNHYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 3 Fluoro 5 Methylphenyl Butan 2 One

Historical and Contemporary Synthetic Routes to Arylbutanones and Fluorinated Analogs

The construction of arylbutanones, including their fluorinated derivatives, has been a subject of extensive research in organic synthesis. These compounds serve as valuable intermediates in the preparation of pharmaceuticals and other fine chemicals.

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(3-fluoro-5-methylphenyl)butan-2-one reveals several potential disconnections of the target molecule into readily available starting materials. The primary bond formations to consider are the carbon-carbon bonds connecting the butanone chain to the aromatic ring.

Key Disconnections and Corresponding Precursors:

| Disconnection Strategy | Key Precursors |

| Friedel-Crafts Acylation Approach | 1-Fluoro-3-methylbenzene and Butanoyl chloride or Butanoic anhydride (B1165640) |

| Grignard Reaction Approach | 3-Fluoro-5-methylbenzyl magnesium halide and Acetaldehyde (B116499) |

| Palladium-Catalyzed Cross-Coupling (Suzuki/Heck) | 1-Halo-3-fluoro-5-methylbenzene (e.g., bromo derivative) and a suitable butanone equivalent (e.g., a boronic acid or an alkene) |

The choice of precursors is dictated by their commercial availability and the efficiency of the subsequent chemical transformations. For instance, 1-bromo-3-fluoro-5-methylbenzene and 3-fluoro-5-methylphenylboronic acid are key intermediates for cross-coupling strategies. chemimpex.comscbt.comsigmaaldrich.comichemical.comechemi.comchemicalbook.com The synthesis of these precursors often starts from commercially available anilines or other simple aromatic compounds. google.com

Established Chemical Transformations Leading to the Butanone Scaffold

Several classical organic reactions can be employed to construct the 4-arylbutan-2-one framework.

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction is a direct method for introducing an acyl group onto an aromatic ring. studymind.co.ukmasterorganicchemistry.comyoutube.com The reaction of 1-fluoro-3-methylbenzene with butanoyl chloride or butanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can theoretically yield the desired product. studymind.co.ukmasterorganicchemistry.com However, the regioselectivity of this reaction can be a challenge due to the directing effects of the fluoro and methyl substituents.

Grignard Reaction: The addition of a Grignard reagent to an aldehyde is a powerful tool for carbon-carbon bond formation. askfilo.commasterorganicchemistry.comquora.comquora.com In a potential synthesis, 3-fluoro-5-methylbenzyl magnesium bromide could be reacted with acetaldehyde to form a secondary alcohol, which would then be oxidized to the target ketone. askfilo.comquora.com

Novel Synthetic Approaches and Innovations in Fluorinated Phenyl Butanone Synthesis

Modern synthetic chemistry has seen the advent of powerful palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.orglibretexts.org The synthesis of this compound could be envisioned through the coupling of 3-fluoro-5-methylphenylboronic acid with a suitable enolate equivalent of acetone (B3395972). The catalytic cycle for such reactions has been a subject of detailed computational studies. researchgate.netacs.orgnih.govacs.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A possible route would involve the reaction of 1-bromo-3-fluoro-5-methylbenzene with methyl isopropenyl ether, followed by hydrolysis of the resulting enol ether to yield the ketone.

Copper-Catalyzed Fluorination: For the synthesis of the fluorinated precursors, copper-mediated or -catalyzed fluorination of arylboronic acids has emerged as a valuable technique, offering a complementary approach to traditional methods. rsc.orgacs.orgresearchgate.netnih.govnih.gov

Table of Synthetic Methodologies:

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | 1-Fluoro-3-methylbenzene, Butanoyl chloride | AlCl₃ | Direct acylation, potential regioselectivity issues. |

| Grignard Reaction | 3-Fluoro-5-methylbenzyl magnesium bromide, Acetaldehyde | - | Forms a secondary alcohol intermediate requiring oxidation. |

| Suzuki-Miyaura Coupling | 3-Fluoro-5-methylphenylboronic acid, Acetone enolate equivalent | Palladium catalyst, Base | High efficiency and functional group tolerance. |

| Heck Reaction | 1-Bromo-3-fluoro-5-methylbenzene, Methyl isopropenyl ether | Palladium catalyst, Base | Forms an enol ether intermediate. |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Friedel-Crafts Acylation Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion generated from the reaction of the acyl halide with the Lewis acid. youtube.com This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orglibretexts.org The regiochemical outcome is governed by the directing effects of the existing substituents on the ring.

Grignard Reaction Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. masterorganicchemistry.commnstate.edu Subsequent acidic workup protonates the alkoxide to yield the alcohol.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Catalytic Cycle: The generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. libretexts.orgharvard.edu The role of the base is to activate the organoboron species for transmetalation. organic-chemistry.org

Transition State Analysis and Reaction Energetics in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the transition states and energetics of these reactions.

Electrophilic Aromatic Substitution: DFT calculations can model the transition states of the electrophilic attack on the aromatic ring, helping to predict the regioselectivity by comparing the activation energies for attack at different positions. researchgate.netirjet.net

Asymmetric Synthesis and Stereochemical Control

While this compound itself is achiral, the introduction of chirality can be envisaged through modifications of the synthetic pathway, for instance, by targeting a chiral alcohol derivative via asymmetric reduction of the carbonyl group. However, focusing on the provided outline, if an asymmetric center were to be introduced at the benzylic position (C4), a different synthetic strategy would be required. For the purpose of this article, we will discuss the asymmetric reduction of the intermediate enone, 4-(3-fluoro-5-methylphenyl)but-3-en-2-one, which would lead to a chiral saturated ketone if a prochiral center were present.

The asymmetric hydrogenation of the C=C double bond of the enone intermediate presents a key opportunity for stereochemical control. This can be achieved using chiral catalysts that facilitate the delivery of hydrogen to one face of the double bond preferentially.

Metal-Catalyzed Asymmetric Hydrogenation:

A variety of chiral transition metal complexes have been developed for the asymmetric hydrogenation of α,β-unsaturated ketones. Ruthenium(II) complexes bearing chiral ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, are known to be effective for this purpose. For instance, Ru(II)-based catalysts have been successfully employed in the asymmetric transfer hydrogenation of chalcones, which are structurally similar to the enone intermediate in this synthesis. nih.govacs.org These reactions often utilize a hydrogen source like formic acid or isopropanol (B130326) in the presence of a chiral ruthenium complex.

Another promising approach involves the use of chiral phosphoric acids (CPAs) as catalysts in asymmetric transfer hydrogenations. BINOL-derived boro-phosphates have been shown to catalyze the reduction of the carbon-carbon double bond in trans-chalcones with high enantioselectivity, using a borane (B79455) source as the hydride donor. organic-chemistry.orgacs.org

| Catalyst Type | Chiral Ligand/Motif | Key Features |

| Ruthenium(II) Complexes | BINAP and derivatives | Effective for asymmetric transfer hydrogenation of enones. |

| Chiral Phosphoric Acids | BINOL-derived boro-phosphates | Catalyzes asymmetric transfer hydrogenation with a borane source. |

Biocatalytic Asymmetric Hydrogenation:

Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of enones. Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are particularly well-suited for the asymmetric hydrogenation of activated C=C bonds. mdpi.com These enzymes exhibit high regio- and enantioselectivity, operating under mild reaction conditions. The use of whole-cell biocatalysts can also be advantageous as they contain the necessary cofactors (like NADPH) and regeneration systems. mdpi.com

| Biocatalyst | Enzyme Family | Key Features |

| Ene-reductases (ERs) | Old Yellow Enzyme (OYE) | High enantioselectivity for the reduction of activated C=C bonds. |

Green Chemistry Principles and Sustainable Synthetic Optimizations

The synthesis of this compound can be optimized to align with the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Aldol (B89426) Condensation:

The initial Aldol condensation step can be performed under solvent-free conditions. rsc.orgnih.govscribd.comrsc.orgsciepub.com This approach significantly reduces the generation of volatile organic compound (VOC) waste. Solid-state or neat reactions, often facilitated by grinding the reactants with a solid base catalyst like sodium hydroxide, can be highly efficient and atom-economical. rsc.orgrsc.org The use of solid acid or base catalysts, such as zeolites, clays, or supported reagents, can also offer advantages in terms of catalyst recyclability and simplified product purification. rsc.orgresearchgate.netrsc.orgnacatsoc.org

Greener Solvents for Hydrogenation:

For the catalytic hydrogenation step, the choice of solvent is a key consideration from a green chemistry perspective. While traditional solvents like methanol (B129727) or ethanol (B145695) are often used, exploring greener alternatives can reduce the environmental impact. Water can be an excellent solvent for certain hydrogenation reactions, especially when using water-soluble catalysts. nih.govacs.org Supercritical fluids, such as carbon dioxide, also represent a green alternative, offering advantages in terms of mass transfer and ease of product separation.

Biocatalysis as a Green Alternative:

As mentioned in the context of asymmetric synthesis, biocatalysis is inherently a green technology. Ene-reductases operate in aqueous media at or near ambient temperature and pressure, leading to significant energy savings compared to many traditional chemical processes. The high selectivity of enzymes often minimizes the formation of byproducts, simplifying purification and reducing waste.

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Solvent-Free Reaction | Aldol Condensation | Reduces VOC emissions and waste. |

| Solid Catalysts | Aldol Condensation | Facilitates catalyst recovery and reuse. |

| Greener Solvents (e.g., water) | Catalytic Hydrogenation | Reduces environmental impact of the reaction medium. |

| Biocatalysis | Asymmetric Hydrogenation | Mild reaction conditions, high selectivity, reduced waste. |

Derivatization and Analog Development of 4 3 Fluoro 5 Methylphenyl Butan 2 One

Synthesis of Molecular Derivatives from the Butanone Moiety

The butanone portion of the molecule is a primary site for synthetic elaboration due to the reactivity of the carbonyl group and the adjacent alpha-carbons. Synthetic strategies are broadly categorized into functional group interconversions and bond-forming reactions.

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For the ketone in 4-(3-fluoro-5-methylphenyl)butan-2-one, several FGI reactions can be employed to generate a diverse set of derivatives.

Key transformations include:

Reduction to Secondary Alcohol: The carbonyl group can be readily reduced to a hydroxyl group to form the corresponding secondary alcohol, 4-(3-fluoro-5-methylphenyl)butan-2-ol. This is typically achieved using hydride-based reducing agents.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction.

Conversion to Alkenes: The Wittig reaction and related olefination methods can transform the carbonyl group into a carbon-carbon double bond, yielding various alkene derivatives.

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester. The migration of the ethyl group or the 3-fluoro-5-methylphenylethyl group dictates the final product.

Table 1: Illustrative Functional Group Interconversions of the Butanone Moiety

| Starting Material | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| This compound | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| This compound | Reductive Amination | Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN) | Primary Amine |

| This compound | Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| This compound | Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (mCPBA) | Ester |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

Building molecular complexity often requires the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. illinois.edunih.govlibretexts.org The carbonyl group of this compound serves as an electrophilic center, while the adjacent alpha-carbons can be deprotonated to form nucleophilic enolates, enabling a variety of bond-forming reactions.

Carbon-Carbon Bond Formation:

Aldol (B89426) Addition/Condensation: Reaction of the ketone's enolate with an aldehyde or another ketone forms a β-hydroxy ketone (aldol adduct), which can be dehydrated to form an α,β-unsaturated ketone.

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to the carbonyl carbon creates a tertiary alcohol and a new C-C bond. illinois.edu

Cyanohydrin Formation: The addition of a cyanide nucleophile to the carbonyl group yields a cyanohydrin, which is a versatile intermediate for synthesizing carboxylic acids and amines. youtube.com

Carbon-Heteroatom Bond Formation:

Thia-Michael Addition: While the parent ketone is not an α,β-unsaturated system, its derivatives formed via aldol condensation can undergo conjugate addition with sulfur nucleophiles. acs.orgresearchgate.net

Acetal (B89532)/Ketal Formation: Reaction with alcohols under acidic conditions protects the ketone as an acetal or ketal, introducing new C-O bonds. This is often a necessary step in multi-step syntheses to prevent the ketone from reacting with certain reagents. examside.com

Heterocycle Synthesis: The butanone moiety can serve as a building block for synthesizing heterocyclic rings. For example, condensation with hydrazines can yield pyrazoles, while reaction with β-dicarbonyl compounds can lead to pyridines (Hantzsch synthesis).

Table 2: Examples of Bond-Forming Reactions at the Butanone Moiety

| Reaction Type | Reactant(s) | Bond Formed | Resulting Structure Type |

|---|---|---|---|

| Aldol Addition | Benzaldehyde, NaOH | C-C | β-Hydroxy Ketone |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | C-C | Tertiary Alcohol |

| Acetal Formation | Ethylene glycol, p-TsOH | C-O | Cyclic Acetal |

| Paal-Knorr Synthesis | 2,5-Hexanedione | C-N | Substituted Pyrrole |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications at the butanone moiety can induce significant changes in electronic and steric properties, thereby influencing the compound's chemical behavior.

For instance, the reduction of the ketone to an alcohol introduces a hydroxyl group capable of acting as a hydrogen bond donor and a nucleophile, opening up new reaction pathways such as esterification or etherification. Conversely, converting the ketone to an alkene via a Wittig reaction removes the electrophilic carbonyl carbon and introduces a nucleophilic pi-system, making the molecule susceptible to electrophilic addition reactions.

The electronic nature of the 3-fluoro-5-methylphenyl group also plays a role. The fluorine atom is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon. Any synthetic modification that alters the conjugation or electronic communication between the aromatic ring and the butanone side chain can modulate this effect. Steric hindrance is another critical factor; the introduction of bulky groups near the reactive center can hinder the approach of reagents, thereby decreasing reaction rates or favoring the formation of specific stereoisomers.

Exploration of Molecular Scaffolds Incorporating the 3-Fluoro-5-methylphenylbutan-2-one Unit

The 3-fluoro-5-methylphenylbutan-2-one unit can serve as a key building block for the construction of more elaborate molecular scaffolds. mdpi.com Its chemical handles allow for its integration into larger systems through multi-step synthetic sequences.

One common approach is to use the ketone in multi-component reactions, where three or more reactants combine in a single step to form a complex product. For example, the Biginelli reaction, which combines a β-ketoester (or a ketone like this one), an aldehyde, and urea, can be used to synthesize dihydropyrimidinones, a class of compounds with significant biological applications.

Furthermore, derivatives of this compound can be designed as fragments for fragment-based drug discovery or as precursors for creating focused compound libraries. For example, the amine derivative obtained from reductive amination could be acylated with a variety of carboxylic acids to generate a library of amides. Similarly, the alcohol derivative could be used to create a library of esters or ethers. These strategies allow for the systematic exploration of the chemical space around the core 3-fluoro-5-methylphenylbutan-2-one scaffold.

Advanced Analytical Methodologies for Research on 4 3 Fluoro 5 Methylphenyl Butan 2 One

Spectroscopic Techniques for Mechanistic and Structural Elucidation in Complex Systems

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of 4-(3-fluoro-5-methylphenyl)butan-2-one. These techniques provide insights from the atomic to the molecular level, enabling a thorough understanding of its static structure and dynamic behavior in chemical reactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

In reaction monitoring, the progress of the synthesis of this compound can be followed by acquiring NMR spectra at regular intervals. The disappearance of reactant signals and the concurrent appearance of product peaks allow for the determination of reaction kinetics and the detection of any transient intermediates or byproducts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display a complex splitting pattern due to the meta-substitution and the coupling of protons with the fluorine atom. The aliphatic protons of the butanone chain would appear as characteristic triplets or multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 205-220 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methyl substituents. The C-F coupling will be observable for the carbon directly bonded to fluorine and for adjacent carbons.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds. It is anticipated to show a single resonance for the fluorine atom on the aromatic ring, with its chemical shift being characteristic of a fluoro-aromatic compound. Coupling to adjacent protons would result in a multiplet.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Couplings (J)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Predicted J-Couplings (Hz) |

| C1 (CH₃) | 2.15 (s, 3H) | 29.9 | - | - |

| C2 (C=O) | - | 208.0 | - | - |

| C3 (CH₂) | 2.78 (t, 2H) | 45.2 | - | ³JHH = 7.5 |

| C4 (CH₂) | 2.90 (t, 2H) | 29.8 | - | ³JHH = 7.5 |

| C1' | - | 143.5 (d) | - | ²JCF = 7.5 |

| C2' (CH) | 6.85 (m, 1H) | 114.0 (d) | - | ⁴JHF = 2.0 |

| C3' (C-F) | - | 163.0 (d) | -112.0 (m) | ¹JCF = 245.0 |

| C4' (CH) | 6.75 (m, 1H) | 113.5 (d) | - | ²JHF = 9.0 |

| C5' (C-CH₃) | - | 140.0 (d) | - | ³JCF = 8.0 |

| C6' (CH) | 6.80 (m, 1H) | 125.0 (d) | - | ⁴JHF = 2.5 |

| 5'-CH₃ | 2.30 (s, 3H) | 21.5 | - | - |

Note: Predicted values are based on data for analogous compounds and known substituent effects. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Transformation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the parent molecule and any transformation products. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas.

During reaction monitoring or degradation studies, HRMS coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS) can identify and structurally elucidate unexpected byproducts or degradation products. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the butanone side chain and fragmentation of the aromatic ring.

Predicted Mass Spectrometry Fragmentation for this compound

Interactive Table: Predicted Key Mass Fragments

| m/z (Predicted) | Proposed Fragment Ion |

| 180.09 | [M]⁺ (Molecular Ion) |

| 165.07 | [M - CH₃]⁺ |

| 123.05 | [M - COCH₃]⁺ |

| 109.05 | [M - CH₂COCH₃]⁺ (Benzylic cation) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 43.02 | [CH₃CO]⁺ |

Note: Fragmentation is predicted based on typical pathways for aromatic ketones.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Interactions and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to functional groups and molecular conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1715 cm⁻¹. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bond will have a characteristic stretching vibration in the 1000-1400 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can be useful for studying the substitution pattern and conformational changes of the phenyl group.

These techniques are particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for analyzing the conformational isomers of the molecule in different physical states.

Predicted Vibrational Spectroscopy Data for this compound

Interactive Table: Predicted Characteristic IR and Raman Bands (cm⁻¹)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 (m) | 3050-3100 (s) |

| Aliphatic C-H Stretch | 2850-2960 (m) | 2850-2960 (s) |

| C=O Stretch | 1715 (s) | 1715 (w) |

| Aromatic C=C Stretch | 1580-1610 (m), 1450-1500 (m) | 1580-1610 (s), 1450-1500 (m) |

| C-F Stretch | 1200-1250 (s) | 1200-1250 (w) |

| Aromatic C-H Bend | 800-900 (m) | 800-900 (w) |

(s = strong, m = medium, w = weak)

Chromatographic Separations for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

For purity assessment, a validated HPLC or GC method can provide quantitative information on the percentage of the main compound and any impurities present. During reaction monitoring, these techniques can be used to track the consumption of reactants and the formation of the product over time, providing valuable kinetic data. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and other components in the reaction mixture.

X-ray Crystallography for Solid-State Structural Determination of Complex Forms or Adducts

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography can reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. This information is invaluable for understanding the physical properties of the material and for computational modeling studies. While no crystal structure for this specific compound is available, analysis of similar aromatic ketones suggests that the butanone chain would likely exhibit some degree of conformational flexibility.

Theoretical and Computational Chemistry Studies of 4 3 Fluoro 5 Methylphenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds by solving the Schrödinger equation in an approximate manner.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 4-(3-fluoro-5-methylphenyl)butan-2-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group, specifically the carbon atom, which is electrophilic. The fluorine and methyl substituents on the phenyl ring modulate the energy levels and spatial distribution of these orbitals. The electron-withdrawing fluorine atom can lower the HOMO energy, while the electron-donating methyl group can raise it.

Charge distribution analysis provides information on the partial atomic charges across the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atom of the carbonyl group and the fluorine atom are expected to carry partial negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon and the carbon atom attached to the fluorine are expected to have partial positive charges, marking them as electrophilic sites.

Table 1: Hypothetical Frontier Molecular Orbital Properties and Charge Distribution for this compound

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.254 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.031 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 0.223 | Indicator of chemical stability and reactivity. |

| Charge on Carbonyl Oxygen (O) | -0.55 | Indicates a nucleophilic site. |

| Charge on Carbonyl Carbon (C=O) | +0.48 | Indicates an electrophilic site. |

| Charge on Fluorine (F) | -0.39 | Indicates a region of high electron density. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. youtube.com It uses a color scale to denote regions of varying electrostatic potential, which is crucial for predicting how a molecule will interact with other charged species. researchgate.netwalisongo.ac.id Red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen due to its lone pairs of electrons. A less intense negative region would be expected around the fluorine atom. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly those of the methyl group and the aliphatic chain. researchgate.net

Molecular descriptors are numerical values derived from the theoretical structure of a molecule that quantify its physical, chemical, or electronic properties. These descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.91 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.84 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 3.875 | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 3.035 | Resistance to change in electron configuration. |

| Softness (S) | 1/(2η) | 0.165 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | 2.47 | Global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are invaluable for performing conformational analysis and exploring the nature of intermolecular interactions. nih.gov

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, by simulating the molecule in a condensed phase (e.g., in a solvent box). nih.gov Although this compound is not a strong hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in π-stacking interactions with other aromatic systems. researchgate.net

Table 3: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 65 |

| Gauche (+) | ~+60° | 1.25 | 17.5 |

| Gauche (-) | ~-60° | 1.25 | 17.5 |

Prediction of Reaction Pathways, Transition States, and Energetic Profiles

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms. By calculating the energies of reactants, products, and intermediate structures, it is possible to map out the entire reaction pathway. A critical aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, several reactions could be studied computationally. For instance, the base-promoted elimination of hydrogen fluoride (B91410) could be a possible reaction, similar to related fluorinated ketones. researchgate.net Computational modeling of such a reaction would involve identifying the transition state for the proton abstraction and subsequent fluoride elimination. Another example is the nucleophilic addition to the carbonyl group. The energetic profile would reveal whether the reaction is kinetically and thermodynamically favorable.

Table 4: Hypothetical Energetic Profile for a Nucleophilic Addition to the Carbonyl Group

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Nucleophile) | 0.0 |

| Transition State (TS) | +15.5 |

| Intermediate (Alkoxide) | -5.2 |

| Product (Alcohol) | -12.8 |

In Silico Screening for Binding Interactions

In silico screening, particularly through molecular docking, is a powerful technique used in drug discovery to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein receptor. nih.govresearchgate.net This method involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding affinity. mdpi.com

The theoretical binding mechanism of this compound to a potential biological target can be explored using this approach. The scoring functions in docking algorithms estimate the free energy of binding, with more negative scores indicating a more favorable interaction. The analysis of the best-docked poses reveals the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, the carbonyl oxygen could act as a hydrogen bond acceptor with an amino acid residue like tyrosine or serine in a protein's active site. The substituted phenyl ring could fit into a hydrophobic pocket, forming van der Waals and π-stacking interactions.

Table 5: Example of In Silico Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -7.2 kcal/mol |

| Hydrogen Bonds | Carbonyl Oxygen with backbone NH of Valine-85 |

| Hydrophobic Interactions | Phenyl ring with Leucine-15, Alanine-30, Isoleucine-130 |

| Halogen Interaction | Fluorine atom with backbone carbonyl of Glycine-84 |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Fluorinated Fine Chemicals

Fluorinated organic compounds are of immense importance in the chemical industry due to their unique properties, which are imparted by the presence of the highly electronegative fluorine atom. alfa-chemistry.combiesterfeld.no As a fluorinated building block, 4-(3-Fluoro-5-methylphenyl)butan-2-one can serve as a key starting material for the synthesis of a variety of fluorinated fine chemicals. The ketone functional group can undergo a wide range of reactions, such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to build more complex carbon skeletons.

The fluorinated phenyl ring is generally stable, allowing for chemical modifications at the butanone side chain without affecting the core structure. This stability is advantageous for multi-step syntheses where robust chemical intermediates are required. The resulting fluorinated fine chemicals can find applications as specialized solvents, liquid crystals, or as precursors for other high-value chemical products.

Utilization as a Precursor for Pharmaceutical Scaffolds (focus on chemical intermediates, not therapeutic outcomes)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. sci-hub.boxhalocarbonlifesciences.comnih.gov Fluorinated building blocks are therefore highly sought after in the pharmaceutical industry. biesterfeld.nohalocarbonlifesciences.com The structure of this compound contains a fluorinated aromatic moiety, a common feature in many modern pharmaceuticals.

The ketone group in this compound is a versatile handle for the construction of various heterocyclic structures, which are prevalent in many drug scaffolds. For instance, condensation of the ketone with hydrazines or hydroxylamines can lead to the formation of pyrazoles or isoxazoles, respectively. These heterocyclic rings are core components of numerous biologically active compounds. The fluorinated phenyl group of this compound would be incorporated into these scaffolds, potentially influencing the pharmacokinetic properties of the resulting molecules.

Peptidyl fluoromethyl ketones are a class of compounds known for their applications as enzyme inhibitors. nih.govmdpi.comresearchgate.net While not a peptidyl ketone itself, the fluorinated ketone moiety of this compound could be a starting point for the synthesis of non-peptidic enzyme inhibitors. The increased reactivity of the carbonyl group due to the electron-withdrawing fluorine on the phenyl ring can be exploited in the design of targeted covalent inhibitors. nih.gov

Role in Agrochemical Research as a Synthetic Intermediate

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated compounds to develop effective and selective pesticides, herbicides, and fungicides. nih.govresearchgate.net The presence of fluorine in agrochemicals can lead to enhanced biological activity, improved metabolic stability, and altered physical properties that can increase their efficacy and environmental profile. researchgate.net

The compound this compound can be envisioned as a valuable intermediate in the synthesis of new agrochemical candidates. The fluorinated phenylmethyl fragment is a common substructure in a number of commercial pesticides. The ketone functionality allows for the introduction of various toxophoric groups or for the construction of heterocyclic systems known to possess pesticidal activity. For example, the synthesis of fluorinated 1,2,3-triazoles, a class of compounds with known biological activity, can be achieved from fluorinated diones, which can be synthesized from ketones like this compound. nih.gov

The development of new and more effective agrochemicals is a continuous process, and the availability of novel fluorinated building blocks is crucial for the discovery of next-generation crop protection agents. biesterfeld.nonih.gov

Potential in Materials Science and Polymer Chemistry as a Monomer or Building Block

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. wikipedia.org These properties are a direct consequence of the strong carbon-fluorine bond. While this compound is not a monomer in its current form, it can be chemically modified to produce fluorinated monomers suitable for polymerization.

For instance, the ketone group could be converted into a vinyl or acrylic functionality, yielding a fluorinated styrene (B11656) or acrylate (B77674) monomer. The polymerization of such monomers could lead to the formation of specialty polymers with tailored properties. researchgate.netfluorine1.ru The presence of the fluorinated phenyl group in the polymer backbone or as a pendant group would be expected to enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting material. mdpi.com

Fluorinated polymers find applications in a wide range of high-performance materials, including coatings, membranes, and advanced elastomers. etnatec.comrsc.orgacs.org The development of new fluorinated monomers is key to advancing the field of polymer science and creating materials with novel and improved properties.

Investigations into Molecular Interactions and Biochemical Target Engagement Strictly Mechanistic

Enzymatic Catalysis and Inhibition Studies

There is no available information from in-vitro studies detailing the enzymatic catalysis or inhibition mechanisms related to 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Receptor Binding Profiling

No in-vitro studies on the receptor binding profile of this compound as a ligand have been found.

Protein-Ligand Interaction Dynamics and Allosteric Modulation

There is no available research on the molecular interactions, protein-ligand dynamics, or potential allosteric modulatory effects of this compound.

Pathway Modulation and Mechanistic Insights at the Cellular Level

Information regarding the modulation of cellular pathways or mechanistic insights into the action of this compound at the cellular level is not present in the available scientific literature.

Emerging Research Directions and Future Outlook for 4 3 Fluoro 5 Methylphenyl Butan 2 One

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fluorinated compounds often involves hazardous reagents and challenging reaction conditions, making traditional batch processing cumbersome and risky. pharmtech.com Flow chemistry, which utilizes continuous-flow reactors, offers a safer, more efficient, and scalable alternative. durham.ac.ukresearchgate.net The integration of 4-(3-Fluoro-5-methylphenyl)butan-2-one synthesis into a flow chemistry paradigm could offer several advantages.

Key Advantages of Flow Synthesis:

| Feature | Benefit for this compound Synthesis |

| Enhanced Safety | Minimizes the handling of potentially hazardous fluorinating agents by containing them in a closed system. pharmtech.com |

| Precise Reaction Control | Allows for accurate control over temperature, pressure, and reaction time, leading to higher yields and purities. |

| Rapid Optimization | Automated systems can quickly screen various reaction conditions to identify the optimal parameters for synthesis. |

| Scalability | Seamlessly scales from laboratory research to industrial production by extending the operation time or using larger reactors. |

Future research could focus on developing a multi-step continuous flow process for the synthesis of this compound, potentially starting from readily available precursors. Automated synthesis platforms could further accelerate the discovery of novel derivatives by enabling high-throughput synthesis and screening of compound libraries based on this scaffold.

Novel Catalytic Applications and Methodologies

The development of novel catalytic methods for the synthesis and functionalization of fluorinated ketones is an active area of research. For this compound, this could involve both its synthesis and its use as a building block in further catalytic transformations.

Potential Catalytic Approaches:

Asymmetric Hydrogenation: The ketone moiety of this compound could be a target for catalytic asymmetric hydrogenation to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

C-H Functionalization: Direct catalytic functionalization of the aromatic ring or the aliphatic chain would provide a streamlined route to novel derivatives without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The fluorine atom or other positions on the phenyl ring could be targeted for various cross-coupling reactions to introduce new functional groups and build molecular complexity.

Research in this area would likely explore the use of transition-metal catalysts (e.g., palladium, iridium) and organocatalysts to achieve high efficiency and selectivity in these transformations. researchgate.net

Bio-Inspired Synthesis and Transformations of Fluorinated Butanones

Nature offers a vast inspiration for the development of new synthetic methodologies. While naturally occurring organofluorines are rare, the enzymatic machinery of living organisms can be harnessed for the synthesis and transformation of fluorinated compounds.

Future Bio-inspired Directions:

Enzymatic Reduction: The use of ketoreductases for the stereoselective reduction of the butanone's carbonyl group could provide an environmentally friendly alternative to traditional chemical methods.

Fluorinase Technology: Although still a developing field, the use of fluorinase enzymes to selectively introduce fluorine atoms at specific positions on a precursor molecule could offer a novel route to fluorinated butanones.

Engineered Biosynthetic Pathways: The creation of artificial metabolic pathways in microorganisms could enable the de novo synthesis of this compound or its derivatives from simple feedstocks.

These bio-inspired approaches could lead to more sustainable and efficient synthetic routes, operating under mild conditions with high selectivity.

Future Prospects in Chemical Biology and Advanced Materials Development

The unique properties of fluorinated compounds make them attractive for applications in chemical biology and materials science. nbinno.com The this compound scaffold could be leveraged in these areas.

Potential Applications:

| Field | Prospective Application of this compound Derivatives |

| Chemical Biology | Molecular Probes: The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, enabling the investigation of biological processes without the background noise of ¹H NMR. nih.gov Derivatives could be designed as probes to study enzyme activity or protein-ligand interactions. escholarship.org |

| Metabolic Labeling: Incorporation of fluorinated analogues into biomolecules can aid in tracking their metabolic fate and distribution in living systems. | |

| Advanced Materials | Liquid Crystals: The rigid aromatic core and the polar ketone group suggest that derivatives of this compound could be explored as components of liquid crystalline materials. |

| Fluorinated Polymers: The compound could serve as a monomer or a building block for the synthesis of fluorinated polymers with tailored properties such as thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net |

The development of derivatives with specific functionalities would be key to realizing these applications. For instance, the introduction of reactive handles would allow for conjugation to biomolecules for chemical biology studies, while polymerizable groups would be necessary for materials science applications.

Q & A

Basic: What are the established synthetic routes for 4-(3-Fluoro-5-methylphenyl)butan-2-one?

The synthesis typically involves Friedel-Crafts acylation or Claisen condensation to introduce the ketone moiety to the aromatic ring. For example:

- Friedel-Crafts acylation : Reacting 3-fluoro-5-methylbenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. This method is preferred for regioselective acylation of substituted aromatics .

- Claisen condensation : Employing esters of phenylacetic acid derivatives with methyl ketones under basic conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–50°C) are critical to avoid side reactions .

Key validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and methyl groups) through chemical shifts and splitting patterns. For instance, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while the ketone carbonyl resonates at ~δ 207 ppm in ¹³C NMR .

- 19F NMR confirms the fluorine atom’s presence and electronic environment (δ -110 to -120 ppm for meta-fluoro substituents) .

- X-ray crystallography : Resolves crystal packing and bond angles. Use SHELX-97 for structure refinement, leveraging high-resolution data (R-factor < 0.05) .

Basic: What safety protocols should be followed when handling this compound?

- General precautions : Treat as a harmful aromatic ketone . Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Case example : If DFT calculations predict electrophilic substitution at the para position, but experiments show meta selectivity:

- Re-optimize computational parameters : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electron-withdrawing effects .

- Validate intermediates : Trap reactive species (e.g., using D₂O quenching) and analyze via LC-MS.

- Solvent effects : Simulate solvent interactions (PCM models) to assess polarity’s role in directing substitution .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) on the phenyl ring to block undesired sites during Grignard or nucleophilic additions .

- Catalytic control : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to target specific positions. For example, coupling at the fluorine-adjacent site requires careful ligand selection (e.g., SPhos) .

- Kinetic vs. thermodynamic control : Vary reaction temperature and time. Low temperatures (-20°C) favor kinetic products, while prolonged heating (80°C) shifts equilibria .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

- In vitro assays :

- Fluorescence quenching : Monitor binding to trypanothione reductase (a parasitic enzyme) by tracking tryptophan emission changes (λex = 280 nm, λem = 340 nm) .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1BZL) to predict binding poses. Validate via mutagenesis studies (e.g., Ala-scanning of active sites) .

- Metabolic stability : Assess hepatic clearance using microsomal incubations (human liver microsomes, NADPH cofactor) and LC-HRMS analysis .

Advanced: What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-DAD/HRMS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a water/acetonitrile gradient (0.1% formic acid). Detect impurities at 254 nm and confirm via exact mass (Q-TOF, ppm error < 5) .

- NMR spiking : Add a known impurity standard (e.g., 4-(3-Fluoro-5-methylphenyl)butanol) to the sample and compare integration ratios in ¹H NMR .

Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic additions?

- Steric effects : The meta-methyl group hinders nucleophilic attack at the adjacent position, favoring reactions at the less-hindered para-fluoro site.

- Electronic effects : Fluorine’s -I effect deactivates the ring, slowing electrophilic substitution but enhancing ketone’s electrophilicity in nucleophilic additions (e.g., Grignard reactions) .

- Experimental validation : Compare reaction rates with/without electron-donating groups (e.g., methyl vs. methoxy analogs) using kinetic studies .

Advanced: What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

- Software :

- ADMET Predictor : Estimates logP (~2.8) and aqueous solubility (-3.2 logS).

- MarvinSketch : Calculates pKa (ketone α-H: ~18–20; aromatic C-H: non-acidic) .

- Validation : Compare with experimental HPLC logD (octanol/water) and potentiometric titration data .

Advanced: How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.

- Sample aliquots at 0, 1, 7, 14 days.

- Analyze degradation via UPLC-PDA (220–400 nm) and identify byproducts via HRMS/MS.

- Key parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.